molecular formula C15H12ClN3O4 B2953494 5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide CAS No. 2034272-73-4

5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide

Cat. No.: B2953494
CAS No.: 2034272-73-4
M. Wt: 333.73
InChI Key: PWNFHUHXPLIWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone fused with a furopyridine moiety. The structure includes a chloro substituent at position 5 and a hydroxy group at position 6 of the pyridine ring, coupled with a 7-oxofuro[2,3-c]pyridin-6(7H)-yl ethyl side chain.

Properties

IUPAC Name

5-chloro-6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-11-7-10(8-18-14(11)21)13(20)17-3-5-19-4-1-9-2-6-23-12(9)15(19)22/h1-2,4,6-8H,3,5H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNFHUHXPLIWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furo[2,3-c]pyridine moiety: This can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the chloro and hydroxy groups: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Coupling with nicotinamide: The final step involves coupling the synthesized furo[2,3-c]pyridine derivative with nicotinamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the furo[2,3-c]pyridine moiety can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding or catalysis.

    Receptor modulation: Binding to receptors and altering their signaling pathways.

    DNA/RNA interaction: Intercalating into DNA or RNA and affecting their function.

Comparison with Similar Compounds

Nicotinamide Derivatives with Enzyme Inhibitory Activity

Compounds such as 6-hydrazino-N-[8-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)octyl]nicotinamide hydrochloride (6g) and 6-hydrazino-N-[9-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)nonyl]nicotinamide hydrochloride (6h) () share structural similarities with the target compound. These analogs feature:

  • A nicotinamide core with hydrazino substituents.
  • Bulky side chains (e.g., cyclopenta[b]quinoline derivatives).
  • Demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values determined via Ellman’s spectrophotometric method .

Key Differences :

  • The target compound lacks the hydrazino group and cyclopenta[b]quinoline side chain, which may reduce steric hindrance compared to 6g and 6h.

Pyrimidine-Based Heterocycles

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) () represents a pyrimidine derivative synthesized via [4+2] cyclocondensation. While structurally distinct, this compound highlights the utility of fused heterocycles in drug design.

Key Differences :

  • The target compound’s nicotinamide backbone differs from the pyrimidine-thiophene system in compound 13.
  • The chloro and hydroxy substituents in the target compound may confer unique electronic properties compared to the methylsulfanyl group in compound 13 .

Biochemical and Pharmacokinetic Properties

Enzyme Inhibition Profiles

Compounds 6g and 6h () exhibit IC50 values in the micromolar range against AChE and BChE, with 6g showing slightly higher potency (IC50 ~0.37 μM for AChE).

Molecular Modeling Insights

Molecular docking studies for analogs (e.g., 6g and 6h) reveal interactions with key residues in AChE’s catalytic site. The target compound’s furopyridine moiety may engage in hydrogen bonding or π-π stacking, similar to the quinoline derivatives in 6g/6h .

Cyclocondensation Approaches

The synthesis of compound 13 () via [4+2] cyclocondensation between 1,4-binucleophiles and electrophilic reagents provides a template for constructing fused heterocycles. The target compound’s synthesis likely requires similar strategies, such as coupling the nicotinamide precursor with a pre-formed furopyridine-ethylamine side chain .

Patent-Based Analogues

Patent-derived compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24, ) emphasize the importance of rigid, polycyclic side chains in enhancing target specificity. The target compound’s furopyridine group aligns with this trend .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity (IC50) Synthesis Method
Target Compound Nicotinamide 5-Cl, 6-OH, furopyridine-ethyl Not reported Likely cyclocondensation
6g () Nicotinamide 6-NHNH2, cyclopenta[b]quinoline-octyl AChE: ~0.37 μM Multi-step alkylation
6h () Nicotinamide 6-NHNH2, cyclopenta[b]quinoline-nonyl AChE: ~0.35 μM Multi-step alkylation
Compound 13 () Pyrimidine-thiophene Methylsulfanyl, thiopyran Not reported [4+2] Cyclocondensation

Biological Activity

5-Chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₃ClN₄O₃
  • Molecular Weight : 320.73 g/mol

The structure features a chloro and hydroxy group that may contribute to its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Research indicates that related compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of chloro-substituted benzamides demonstrated activity against various bacterial and fungal strains. In vitro studies showed that these compounds could inhibit the growth of pathogens such as Mycobacterium tuberculosis and Candida albicans, suggesting that this compound may also possess similar antimicrobial effects .

Photosynthetic Electron Transport Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit photosynthetic electron transport (PET) in chloroplasts. The inhibition mechanism involves reversible binding to photosystem II (PS II), which is crucial for photosynthesis. Studies have shown that certain chloro-substituted compounds significantly reduced chlorophyll fluorescence, indicating effective inhibition of PET .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure:

Structural Feature Impact on Activity
Chloro GroupEnhances lipophilicity and membrane permeability
Hydroxy GroupIncreases hydrogen bonding potential
Furo[2,3-c]pyridin MoietyImparts unique interactions with biological targets

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated a range of chloro-substituted compounds against mycobacterial strains. The results indicated that compounds with similar furo-pyridine moieties exhibited higher efficacy compared to standard antibiotics like isoniazid and ciprofloxacin .
  • Photosynthesis Inhibition : Another investigation focused on the effects of these compounds on spinach chloroplasts. The study found that specific derivatives inhibited PET by binding to PS II, leading to decreased fluorescence intensity at 686 nm, a key indicator of chlorophyll activity .
  • Toxicity and Safety Profile : While evaluating the safety profile, it was noted that some derivatives exhibited low toxicity levels while maintaining significant antimicrobial activity. This balance is crucial for the development of therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.